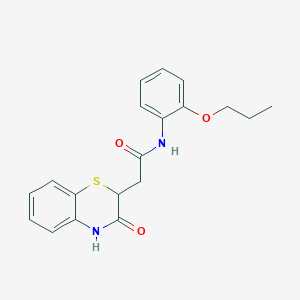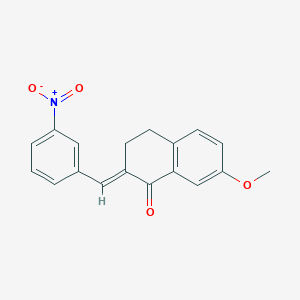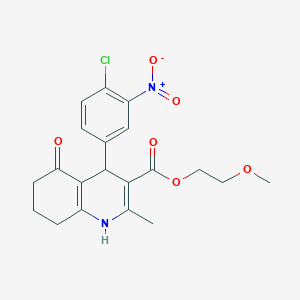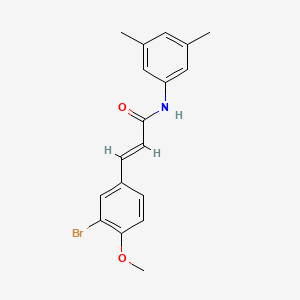
(6-bromo-9H-carbazol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-bromo-9H-carbazol-2-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of carbazole, a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of (6-bromo-9H-carbazol-2-yl)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by targeting proteins such as Bcl-2 and cyclin D1. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell migration and invasion, induce cell cycle arrest, and sensitize cells to chemotherapy. In inflammatory cells, it has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of many inflammatory diseases. In animal models, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6-bromo-9H-carbazol-2-yl)acetic acid in lab experiments is its relatively simple synthesis method and high yield. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can affect its effectiveness in vivo.
Direcciones Futuras
There are many potential future directions for the study of (6-bromo-9H-carbazol-2-yl)acetic acid. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use in organic electronics and materials science. Further studies are needed to optimize its properties for use in various applications. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of (6-bromo-9H-carbazol-2-yl)acetic acid involves the reaction of 6-bromo-9H-carbazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50-60%, and the purity of the compound can be determined by techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
(6-bromo-9H-carbazol-2-yl)acetic acid has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, it has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and solar cells. In materials science, it has been used as a building block for the synthesis of novel polymers and dendrimers. In medicinal chemistry, it has been investigated for its anticancer and anti-inflammatory activities.
Propiedades
IUPAC Name |
2-(6-bromo-9H-carbazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c15-9-2-4-12-11(7-9)10-3-1-8(6-14(17)18)5-13(10)16-12/h1-5,7,16H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUNPBLAXOCPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)

![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)

![N,N-dimethyl-4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanamide](/img/structure/B4955053.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)

![2-amino-5-hydroxy-6,11-dioxo-6,11-dihydroanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4955075.png)

